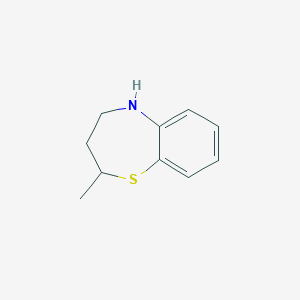

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

説明

特性

IUPAC Name |

2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDQDOJJBDXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403705 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19197-44-5 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Abstract

The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals with significant therapeutic applications, particularly in the cardiovascular and central nervous systems.[1][2] This technical guide provides a comprehensive overview of a core synthetic pathway to a fundamental analog, this compound (CAS 19197-44-5).[3][4] The synthesis is centered around the well-established and robust reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this synthetic process.

Introduction: The Significance of the 1,5-Benzothiazepine Core

The fusion of a benzene ring with a seven-membered thiazepine ring creates the 1,5-benzothiazepine heterocyclic system. This "privileged structure" has been extensively explored in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Clinically successful drugs such as Diltiazem (a calcium channel blocker) and Quetiapine (an atypical antipsychotic) feature this core, highlighting its therapeutic versatility. The synthesis of derivatives, such as the title compound, is a critical step in the discovery of novel therapeutic agents.

The chosen synthetic route, the condensation of 2-aminothiophenol with an α,β-unsaturated ketone, is a widely employed and efficient method for constructing the 2,3-dihydro-1,5-benzothiazepine ring system.[5] This approach is favored for its atom economy and the straightforward formation of the key carbon-sulfur and carbon-nitrogen bonds in a sequential, often one-pot, process.

Mechanistic Pathway: A Tale of Two Nucleophiles

The synthesis of this compound from 2-aminothiophenol and methyl vinyl ketone is a classic example of a domino reaction, where a sequence of intramolecular reactions occurs under the same conditions. The process hinges on the distinct nucleophilicity of the thiol (-SH) and amine (-NH2) groups of 2-aminothiophenol.

The reaction proceeds through two key stages:

-

Thia-Michael Addition: The soft and highly nucleophilic thiol group initiates a conjugate addition to the β-carbon of the electron-deficient alkene in methyl vinyl ketone. This is a highly favorable and typically rapid step.

-

Intramolecular Cyclization: The resulting intermediate, a β-thioether ketone, then undergoes an intramolecular condensation. The amine group attacks the carbonyl carbon, forming a seven-membered ring. Subsequent dehydration yields the 2,3-dihydro-1,5-benzothiazepine. To arrive at the tetrahydro derivative, a reduction of the imine bond is the final step, which often occurs in situ or can be performed as a separate step.

The overall mechanism is depicted below:

Sources

- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" CAS number 19197-44-5

An In-Depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: A Foundational Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 19197-44-5), a heterocyclic compound of significant interest in pharmaceutical research and development. We will delve into its chemical identity, synthesis, the pharmacological importance of its core structure, and its potential as a versatile building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of the 1,5-benzothiazepine scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of the 1,5-benzothiazepine ring system, a privileged scaffold in drug discovery.[1][2] This seven-membered heterocyclic structure, containing a fused benzene ring with nitrogen and sulfur heteroatoms at positions 1 and 5, is the foundation for numerous clinically significant drugs.[3][4] The specific methyl substitution at the 2-position of the tetrahydro-benzothiazepine core defines the unique characteristics of this particular molecule.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 19197-44-5 | [5][6][7] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₀H₁₃NS | [5][8] |

| Molecular Weight | 179.28 g/mol | [1][5] |

| Synonyms | 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-2-methyl- | [5] |

| InChI Key | ONDQDOJJBDXTPY-UHFFFAOYSA-N | [5][7] |

| Melting Point | 45-47 °C | [7] |

| Reported Category | Antifungals | [5] |

Synthesis and Chemical Elaboration

The synthesis of the 2,3-dihydro-1,5-benzothiazepine core, the immediate precursor to the titled compound, is a well-established process in organic chemistry. The most common and efficient route involves the domino reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones.[9][10] This reaction proceeds via a Michael addition followed by an in-situ intramolecular cyclization.

The general synthetic strategy provides a robust platform for creating a diverse library of derivatives. By varying the substituents on both the 2-aminothiophenol and the unsaturated carbonyl precursor, chemists can systematically explore the structure-activity relationship (SAR) of this scaffold.[11]

General Experimental Protocol: Synthesis of a 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepine

This protocol describes a representative synthesis. The specific synthesis of this compound would involve the reaction of 2-aminothiophenol with an appropriate α,β-unsaturated ketone, followed by reduction of the imine bond if necessary.

-

Reactant Preparation: In a round-bottom flask, dissolve the selected α,β-unsaturated ketone (1 mmol) and 2-aminobenzenethiol (1 mmol) in a suitable solvent such as toluene or hexafluoro-2-propanol.[9][10] The use of hexafluoro-2-propanol has been shown to yield excellent results under neutral conditions at room temperature.[9]

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[10] This facilitates the reaction, which is believed to proceed through the formation of an intermediate that readily cyclizes.

-

Reaction Execution: Stir the reaction mixture at room temperature. Reaction progress can be monitored using Thin Layer Chromatography (TLC). Green chemistry approaches, such as using ultrasound irradiation or microwave assistance, have been reported to reduce reaction times and improve yields.[11]

-

Isolation and Purification: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product. The solid is then filtered, dried, and purified by column chromatography or recrystallization to yield the final 2,3-dihydro-1,5-benzothiazepine derivative.[12]

Caption: General workflow for the synthesis of 1,5-benzothiazepine derivatives.

The 1,5-Benzothiazepine Scaffold: A Pharmacological Powerhouse

The 1,5-benzothiazepine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a "drug prejudice core" for therapeutic development.[2][3]

Clinically used drugs underscore the versatility of this scaffold:

-

Cardiovascular Agents: Diltiazem and Clentiazem are prominent calcium channel blockers used to treat hypertension, angina pectoris, and arrhythmias.[2][4]

-

Central Nervous System (CNS) Agents: Thiazesim, Quetiapine, and Clothiapine are psychotropic drugs that leverage the 1,5-benzothiazepine core to treat various CNS disorders.[2][3]

Beyond these established applications, ongoing research has identified derivatives with potent activities across numerous therapeutic areas, including:

-

Anticancer: Certain derivatives exhibit significant cytotoxic activity against cancer cell lines, such as liver (Hep G-2) and prostate (DU-145), potentially through mechanisms like EGFR tyrosine kinase inhibition.[1][13][14]

-

Antimicrobial and Antifungal: The scaffold is a promising template for developing new antibacterial and antifungal agents.[2][4] The subject of this guide, CAS 19197-44-5, is specifically categorized as an antifungal.[5]

-

Anti-HIV and Antiviral: The structural motif has been explored for its potential in developing anti-retroviral therapies.[2][3]

-

Other Activities: Research has also uncovered anti-inflammatory, anti-malarial, anticonvulsant, and angiotensin-converting enzyme (ACE) inhibitory properties within this class of compounds.[1][2][12][15]

Caption: Diverse therapeutic applications of the 1,5-benzothiazepine core structure.

Inferred Mechanism of Action: Calcium Channel Modulation

While the specific molecular target of this compound is not extensively documented, the mechanism of action for the most famous members of this class, like Diltiazem, is well-understood. They act as non-dihydropyridine calcium channel blockers.

Causality of Action:

-

Target: These drugs primarily target L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells.

-

Binding: They bind to a specific site on the α1 subunit of the channel, but only when the channel is in the open state. This "use-dependent" or "frequency-dependent" blockade is a key characteristic.

-

Inhibition: This binding allosterically modulates the channel, decreasing the frequency of its opening and thereby reducing the influx of extracellular calcium (Ca²⁺) into the cell.

-

Physiological Effect: In vascular smooth muscle, the reduced intracellular Ca²⁺ leads to muscle relaxation (vasodilation), lowering blood pressure. In the heart, it decreases contractility (negative inotropy), heart rate (negative chronotropy), and conduction velocity through the atrioventricular (AV) node.[16]

This well-established mechanism for prominent 1,5-benzothiazepines provides a logical starting point for investigating the biological activity of novel derivatives like CAS 19197-44-5.

Sources

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 19197-44-5 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemlett.com [jchemlett.com]

- 13. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,5-Benzothiazepine, a versatile pharmacophore: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" physical and chemical properties

An In-depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: Properties, Synthesis, and Pharmacological Potential

For professionals in research, and drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This guide provides a detailed examination of this compound, a molecule belonging to the pharmacologically significant class of 1,5-benzothiazepines.

Introduction: The Significance of the 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2][3] This bicyclic heteroaromatic system, featuring a benzene ring fused to a seven-membered ring with nitrogen and sulfur atoms, is notably present in cardiovascular drugs like Diltiazem and Clentiazem, which act as calcium channel blockers.[1][4][5] Furthermore, derivatives of this scaffold, such as Thiazesim and Quetiapine, have found applications as psychotropic agents for treating central nervous system (CNS) disorders.[1] The versatility of the 1,5-benzothiazepine moiety has also led to the exploration of its potential in developing anticonvulsant, anti-HIV, enzyme inhibitory, and antimicrobial agents.[1] this compound is a specific derivative within this class, categorized as an antifungal agent.[6]

Physicochemical Properties and Structural Information

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for this compound is not widely available in public literature, its core physicochemical characteristics can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19197-44-5 | [6][7][8] |

| Molecular Formula | C₁₀H₁₃NS | [6][7] |

| Molecular Weight | 179.28 g/mol | [6] |

| Exact Mass | 179.07687059 Da | [6] |

| InChIKey | ONDQDOJJBDXTPY-UHFFFAOYSA-N | [6] |

Due to the lack of specific experimental data, properties such as melting point, boiling point, and solubility are not definitively established. However, based on its structure as a tetrahydro-1,5-benzothiazepine derivative, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Synthesis and Reactivity

The synthesis of the 1,5-benzothiazepine core generally involves the condensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds.[1][9][10] This reaction proceeds via a Michael addition followed by an in-situ cyclization. For this compound, a plausible synthetic route would involve the reaction of 2-aminothiophenol with an appropriate α,β-unsaturated ketone.

The reactivity of this compound is dictated by the presence of the nitrogen and sulfur heteroatoms, the aromatic ring, and the chiral center at the 2-position. The nitrogen atom can act as a nucleophile or a base, while the sulfur atom can be oxidized. The benzene ring is susceptible to electrophilic aromatic substitution.

Caption: General synthetic pathway to 1,5-benzothiazepines.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the protons of the heterocyclic ring, and the methyl group. The protons on the seven-membered ring would likely appear as complex multiplets due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.28 m/z), along with fragmentation patterns characteristic of the benzothiazepine core.

Pharmacological Context and Potential Applications

The 1,5-benzothiazepine scaffold is a cornerstone in the development of various therapeutic agents.[3][4][12] The known biological activities of this class of compounds are diverse and include:

-

Cardiovascular Effects: As calcium channel blockers, they are used in the treatment of hypertension and angina.[1][13]

-

Central Nervous System Activity: Certain derivatives exhibit antidepressant and antipsychotic properties.[1][12]

-

Antimicrobial and Antifungal Activity: The benzothiazepine nucleus has been identified as a promising scaffold for the development of new antimicrobial and antifungal agents.[1] this compound is specifically noted for its potential as an antifungal.[6]

-

Anticancer Activity: Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives as anticancer agents.[2]

The methyl substitution at the 2-position of this compound may influence its biological activity and pharmacokinetic profile compared to other derivatives. Further research is warranted to fully elucidate its pharmacological properties and mechanism of action.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the synthesis and characterization of this compound.

Generalized Synthesis Protocol

-

Reaction Setup: To a solution of an appropriate α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add 2-aminothiophenol (1 equivalent).

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.

Generalized NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the acquired data to obtain the final spectra for analysis and structural elucidation.

Caption: Workflow for synthesis and characterization.

References

-

Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][6]benzo[f]thiazepines. National Library of Medicine. [Link]

-

Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews. [Link]

-

Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. ResearchGate. [Link]

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Library of Medicine. [Link]

-

A Review: Synthesis and Pharmacological Profile of[1][6]-Benzothiazepine. ResearchGate. [Link]

-

2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | C11H15NS | CID 318739. PubChem. [Link]

-

SAR of 1,5-benzothiazepine derivatives containing pyridine moiety the antiviral activity. ResearchGate. [Link]

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Library of Medicine. [Link]

-

Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Sci-Hub. [Link]

-

1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]

-

1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]

-

Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Journal of Chemistry Letters. [Link]

-

A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Royal Society of Chemistry. [Link]

-

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | C12H17NS. PubChem. [Link]

-

Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. ResearchGate. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 19197-44-5 [amp.chemicalbook.com]

- 9. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines / Tetrahedron, 1972 [sci-hub.ru]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive examination of the potential mechanisms of action for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, a specific derivative of this versatile heterocyclic system. While direct pharmacological data for this particular analogue is limited, this document synthesizes the extensive body of research on the broader class of 1,5-benzothiazepines to elucidate its probable molecular interactions and downstream cellular effects. The primary focus will be on three well-established activities of 1,5-benzothiazepine derivatives: L-type calcium channel modulation, central nervous system depression via GABAergic pathways, and anticancer activity through kinase inhibition. This guide will delve into the intricate signaling pathways, provide detailed experimental protocols for mechanism-of-action studies, and offer insights into the potential structure-activity relationships conferred by the 2-methyl substitution.

Introduction to the 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, is a versatile pharmacophore that has given rise to a diverse array of bioactive compounds.[1] Prominent examples include Diltiazem, a widely prescribed calcium channel blocker for cardiovascular conditions, and Quetiapine, an atypical antipsychotic for central nervous system disorders.[2] The therapeutic success of these agents has spurred extensive research into the synthesis and pharmacological evaluation of novel 1,5-benzothiazepine derivatives.[3] The specific compound of interest, this compound, represents a foundational structure within this class, and understanding its potential mechanisms of action is crucial for its development as a research tool or therapeutic lead.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

The most well-characterized mechanism of action for many 1,5-benzothiazepine derivatives is the blockade of L-type voltage-gated calcium channels.[4] These channels are critical for regulating calcium influx into cardiac and vascular smooth muscle cells, thereby controlling heart rate, cardiac contractility, and vascular tone.

Molecular Interaction and Signaling Pathway

1,5-Benzothiazepines, such as Diltiazem, are classified as non-dihydropyridine calcium channel blockers.[4] They exhibit a "use-dependent" or "state-dependent" blockade, meaning their inhibitory activity is enhanced when the calcium channels are in the open or inactivated state, which occurs more frequently with increased heart rate or vascular smooth muscle activity. This class of compounds is believed to bind to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines and phenylalkylamines. The binding of the 1,5-benzothiazepine molecule to the channel protein induces a conformational change that reduces the influx of extracellular calcium ions into the cell.

The subsequent reduction in intracellular calcium concentration leads to:

-

In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in vasodilation and a reduction in blood pressure.

-

In Cardiac Myocytes: A negative inotropic effect (reduced contractility) due to decreased calcium-induced calcium release from the sarcoplasmic reticulum.

-

In Sinoatrial (SA) and Atrioventricular (AV) Nodes: A negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effect.

Caption: L-Type Calcium Channel Blockade Pathway.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the measurement of L-type calcium channel currents in isolated vascular smooth muscle cells or cardiomyocytes to assess the inhibitory effect of this compound.

Materials:

-

Isolated primary vascular smooth muscle cells or cardiomyocytes.

-

Patch clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution in DMSO.

Procedure:

-

Culture isolated cells on glass coverslips suitable for microscopy.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a whole-cell patch clamp configuration on a single, healthy cell.

-

Hold the membrane potential at -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

-

After obtaining a stable baseline recording of the calcium currents, perfuse the cell with the external solution containing a known concentration of this compound.

-

Record the calcium currents in the presence of the compound until a steady-state block is achieved.

-

To assess use-dependency, increase the frequency of the depolarizing pulses (e.g., to 1 Hz) and observe any changes in the level of block.

-

Wash out the compound with the control external solution and observe the reversal of the block.

-

Repeat the protocol with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Secondary Mechanism of Action: Central Nervous System Depressant Effects

Several 1,5-benzothiazepine derivatives exhibit central nervous system (CNS) depressant activities, including sedative, anxiolytic, and anticonvulsant effects.[5] This suggests a potential interaction with inhibitory neurotransmitter systems in the brain.

Molecular Interaction and Signaling Pathway

The primary mechanism for CNS depression by many pharmacological agents involves the potentiation of the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[6] While not as extensively studied as for benzodiazepines, it is plausible that 1,5-benzothiazepines could act as positive allosteric modulators of the GABAA receptor. Binding to a site on the receptor complex would enhance the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the CNS.

Caption: CNS Depressant Mechanism via GABAA Receptor.

Experimental Protocol: Open Field Test in Rodents

The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents, providing an indication of CNS depressant effects.

Materials:

-

Open field apparatus (a square arena with walls, typically made of non-reflective material).

-

Video tracking software.

-

Male Swiss albino mice (20-25 g).

-

This compound.

-

Vehicle (e.g., 0.9% saline with 1% Tween 80).

-

Positive control (e.g., Diazepam).

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a predetermined pretreatment time (e.g., 30 minutes), place a single mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the behavior of the mouse using the video tracking software. Key parameters to measure include:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Number of rearings (a measure of exploratory behavior).

-

Number of line crossings.

-

-

After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

-

Analyze the data to compare the activity of the compound-treated groups with the control groups. A significant decrease in locomotor activity and an increase in time spent in the periphery would suggest a CNS depressant effect.

Tertiary Mechanism of Action: Anticancer Potential via Kinase Inhibition

Recent research has highlighted the potential of 1,5-benzothiazepine derivatives as anticancer agents.[7] This activity is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Molecular Interaction and Signaling Pathway

Protein kinases are a large family of enzymes that regulate numerous cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. 1,5-Benzothiazepine derivatives have been shown to inhibit several kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell growth, proliferation, and survival. Inhibition of EGFR by a 1,5-benzothiazepine derivative would block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Anticancer Mechanism via Kinase Inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of this compound against a specific kinase, such as EGFR, using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human EGFR kinase.

-

Specific peptide substrate for EGFR.

-

ATP.

-

This compound.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96-well plates.

-

Plate reader with luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the 96-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add the EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Methyl Group

While a definitive SAR for this compound requires dedicated studies, we can extrapolate from the broader knowledge of 1,5-benzothiazepine derivatives. The stereochemistry and substitution at the C2 and C3 positions of the thiazepine ring are known to be critical for activity, particularly for calcium channel blockade.

The presence of a methyl group at the C2 position is likely to influence the compound's:

-

Conformation: The methyl group will introduce steric hindrance that can affect the overall three-dimensional shape of the thiazepine ring, which is crucial for its interaction with the binding pocket of its target protein.

-

Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and the blood-brain barrier, potentially influencing its CNS activity.

-

Metabolic Stability: The methyl group might influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life.

For calcium channel blocking activity, the precise stereochemistry at the C2 position would be critical. For kinase inhibition, the methyl group could potentially interact with hydrophobic pockets within the ATP-binding site of the kinase. Further computational modeling and empirical testing are necessary to fully elucidate the impact of this substitution.[6]

Conclusion

This compound, as a derivative of the pharmacologically significant 1,5-benzothiazepine scaffold, holds considerable potential for a range of biological activities. Based on the extensive research on this class of compounds, its primary mechanisms of action are likely to involve the modulation of L-type calcium channels, potentiation of GABAergic neurotransmission leading to CNS depression, and inhibition of protein kinases relevant to cancer. The presence of the 2-methyl group is anticipated to modulate these activities through conformational, lipophilic, and metabolic effects. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these potential mechanisms, paving the way for a more complete understanding of the pharmacological profile of this intriguing compound and its potential applications in drug discovery and development.

References

- Ameta, K. L., Rathore, N. S., & Kumar, B. (Year). Synthesis and preliminary evaluation of novel 1, 5-benzothiazepine derivatives as anti-lung cancer agents. Journal Name, Volume(Issue), Pages.

- Barrish, J. C., Spergel, S. H., Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry, 35(4), 756-772.

- Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implications. (2024). Journal of Pharmaceutical Sciences and Emerging Drugs, 12(1).

- Chaudhri, et al. (Year). Synthesis and anticonvulsant activity of 1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene-hydrazine derivatives. Journal Name, Volume(Issue), Pages.

- Das, J., Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents. Journal of Medicinal Chemistry, 35(4), 773-781.

- Ghodke, M., et al. (Year). Green synthesis and pharmacological screening of novel 1,5-Benzothiazepines as CNS agents. Journal Name, Volume(Issue), Pages.

- Hussain, S., et al. (Year). SAR of 1,5-benzothiazepine derivatives containing pyridine moiety the antiviral activity. Journal Name, Volume(Issue), Pages.

- Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17069–17082.

-

Parjane, et al. (2020). Synthesis and in-vivo anticonvulsant activity of 2-(2-phenyldiazenyl)-5-(4-phenylbenzo[b][2][3]thiazepin-2-yl)phenol derivatives. Journal Name, Volume(Issue), Pages.

- Rao, C. M. M. P., Yejella, R. P., et al. (2018). Novel series of 1, 5 Benzothiazepine skeleton based compounds as anti-cancer agents – In silico and MTT assay based study. Journal of PeerScientist, 1(1), e1000003.

-

Richard, J. P. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology. Retrieved from [Link]

- Shah, A. K., et al. (2008). 1,5-Benzothiazepine, a versatile pharmacophore: a review. European Journal of Medicinal Chemistry, 43(11), 2279-2290.

- Singh, J. S., et al. (Year). Biological behavior of 1,5-benzodiazepines and 1,5-benzothiazepines. Journal Name, Volume(Issue), Pages.

- Tikhonov, D. B., & Zhorov, B. S. (2008). Molecular Modeling of Benzothiazepine Binding in the L-type Calcium Channel. Journal of Biological Chemistry, 283(29), 19886-19896.

- V., Ambrogi, et al. (1987). Studies on annelated 1,4-benzothiazines and 1,5-benzothiazepines. III--Synthesis and CNS activity of some 1-substituted derivatives of the novel heterocyclic system 4,5-dihydro-s-triazolo [3,4-d]-1,5-benzothiazepine. Il Farmaco; edizione scientifica, 42(8), 575-583.

Sources

- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 5. Studies on annelated 1,4-benzothiazines and 1,5-benzothiazepines. III--Synthesis and CNS activity of some 1-substituted derivatives of the novel heterocyclic system 4,5-dihydro-s-triazolo [3,4-d]-1,5-benzothiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Derivatives and Analogs

Foreword: The Enduring Potential of the Benzothiazepine Scaffold

The 1,5-benzothiazepine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This seven-membered ring system, containing both nitrogen and sulfur, is the cornerstone of clinically significant drugs such as diltiazem, a calcium channel blocker used in the management of hypertension and angina, and quetiapine, an atypical antipsychotic.[2][3] The therapeutic versatility of this scaffold continues to inspire the exploration of novel derivatives with tailored biological activities, ranging from antimicrobial and anticancer to central nervous system modulation.[4][5]

This technical guide delves into a specific, yet underexplored, subclass: 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and its analogs. By focusing on this C2-methylated saturated core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource encompassing synthetic strategies, structural elucidation, potential biological activities, and structure-activity relationships. The introduction of a methyl group at the C2 position can significantly influence the molecule's stereochemistry, metabolic stability, and interaction with biological targets, making this a compelling area for investigation.

The Core Moiety: Structure and Properties

The foundational structure of the topic is this compound, with the CAS number 19197-44-5. This molecule features a benzene ring fused to a saturated seven-membered thiazepine ring, with a methyl group at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NS | [6] |

| Molecular Weight | 179.28 g/mol | [6] |

| CAS Number | 19197-44-5 | [6] |

The tetrahydro-1,5-benzothiazepine ring can adopt various conformations, with the introduction of a substituent at the C2 position creating a chiral center. This has significant implications for its interaction with chiral biological macromolecules.

Synthetic Strategies: Accessing the C2-Methylated Core

The primary and most logical synthetic route to this compound and its analogs is the condensation reaction between 2-aminothiophenol and an appropriate α,β-unsaturated carbonyl compound. To achieve the desired C2-methylation, crotonaldehyde (but-2-enal) is the ideal starting material.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a one-pot or two-step process involving a Michael addition followed by reductive cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, designed with in-process checks to ensure the successful formation of the target compound.

Materials:

-

2-Aminothiophenol

-

Crotonaldehyde (But-2-enal)

-

Methanol (or another suitable protic solvent)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Glacial acetic acid (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in methanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Michael Addition: Slowly add crotonaldehyde (1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of the intermediate adduct.

-

Reductive Cyclization: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in methanol and add it portion-wise to the reaction mixture. This step facilitates the reduction of the initially formed imine and subsequent cyclization to the tetrahydro-benzothiazepine ring.

-

Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: To the aqueous residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Protic Solvent (Methanol): Facilitates the dissolution of reactants and intermediates, and is compatible with the reducing agent.

-

Acid Catalyst (Acetic Acid): Promotes the initial imine formation between the amino group and the aldehyde.

-

Sodium Borohydride: A mild and selective reducing agent for the imine intermediate, leading to the formation of the saturated heterocyclic ring without reducing the aromatic ring.

Structural Elucidation and Characterization

The synthesized compounds should be rigorously characterized using standard spectroscopic techniques to confirm their structure.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.5 ppm).- CH-CH₃ (C2): A multiplet for the proton at C2 and a doublet for the C2-methyl group.- CH₂ (C3 & C4): Complex multiplets for the methylene protons of the seven-membered ring.- NH: A broad singlet for the amine proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).- C2: A signal for the carbon bearing the methyl group.- C3 & C4: Signals for the methylene carbons.- C2-CH₃: A signal for the methyl carbon in the aliphatic region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.28).- Fragmentation Pattern: Characteristic fragmentation patterns for benzothiazepines, including cleavage of the seven-membered ring. |

| Infrared (IR) Spectroscopy | - N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹.- C-H Stretches: Aromatic and aliphatic C-H stretching bands.- C=C Stretch: Aromatic ring stretching vibrations. |

Biological Activities and Therapeutic Potential

The 1,5-benzothiazepine scaffold is a versatile pharmacophore, and derivatives of this compound are expected to exhibit a range of biological activities.[2][4]

Potential Pharmacological Targets

Based on the activities of related compounds, potential biological targets for this class of molecules include:

-

Ion Channels: Particularly calcium channels, given the precedent of diltiazem.[8]

-

G-Protein Coupled Receptors (GPCRs): Including dopamine and serotonin receptors, as suggested by the antipsychotic activity of quetiapine.

-

Enzymes: Such as reverse transcriptase (anti-HIV activity) and various kinases.[2]

-

Microbial Targets: The scaffold has shown promise as an antibacterial and antifungal agent.[3]

Structure-Activity Relationships (SAR)

The biological activity of 1,5-benzothiazepine derivatives is highly dependent on the nature and position of substituents.

Caption: Key areas for structure-activity relationship studies on the this compound core.

-

Substitution on the Benzene Ring (R1): Electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the molecule and its ability to interact with biological targets. Halogenated derivatives have shown potent antimicrobial activity.[3]

-

Stereochemistry at C2 (R2): The chirality introduced by the methyl group at C2 is expected to be a critical determinant of biological activity. Separation and evaluation of individual enantiomers are crucial for understanding the specific interactions with chiral biological targets.

-

Substitution on the Nitrogen Atom (R3): The secondary amine at position 5 is a key site for derivatization to modulate pharmacokinetic properties such as solubility and membrane permeability.

Future Directions and Research Opportunities

The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Future research should focus on:

-

Library Synthesis: The development of a diverse library of analogs with various substituents on the aromatic ring and at the C2 and N5 positions.

-

Stereoselective Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure C2-methylated derivatives.

-

Broad Biological Screening: Comprehensive screening of these novel compounds against a wide range of biological targets to uncover new therapeutic applications.

-

Computational Modeling: The use of in silico methods to predict the binding modes of these derivatives with various biological targets and to guide the design of more potent and selective analogs.

Conclusion

This technical guide provides a foundational framework for the exploration of this compound derivatives and analogs. By leveraging established synthetic methodologies and a deep understanding of the structure-activity relationships of the broader benzothiazepine class, researchers are well-equipped to unlock the therapeutic potential of this intriguing scaffold. The insights and protocols presented herein are intended to serve as a catalyst for further innovation in the discovery and development of novel therapeutic agents.

References

-

Il Farmaco. Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][9]benzo[f]thiazepines. 1997;52(3):183-6.

- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews. 2023.

-

Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. Available from: [Link].

-

ResearchGate. Condensation of 2-aminothiophenol and aldehydes at room temperature. Available from: [Link].

-

ResearchGate. Confined and bulk reaction of 2-aminothiophenol with different aldehydes. Available from: [Link].

- Der Pharma Chemica. 1, 5-Benzothiazepine: As Potential Biologically Active Agent. 2022;14(10):19-33.

- ACS Omega. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. 2023;8(20):18165-18177.

-

Organic Chemistry International. Benzo[6][9]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. 2013;2013:838905.

- Molecules. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. 2023;28(5):2194.

-

ResearchGate. A Review: Synthesis and Pharmacological Profile of[6][9]-Benzothiazepine. 2022.

- ResearchGate. 1, 5-Benzothiazepine: Bioactivity and targets. 2016.

- Molecules. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. 2017;22(10):1694.

-

ResearchGate. Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. 2018.

- ResearchGate. Synthesis and Antimicrobial Activity of C(2)-1,2,4-Triazole Substituted 1,5-Benzothiazepines. 2025.

- Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. 2022;27(19):6685.

- Molecules. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. 2022;27(12):3757.

- ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)

- National Criminal Justice Reference Service.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Elucidation of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a predictive but scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and similar molecular scaffolds.

Introduction: The Benzothiazepine Core in Drug Discovery

The 1,5-benzothiazepine skeleton is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs, most notably diltiazem, a potent calcium channel blocker. The conformational flexibility of the seven-membered diazepine ring, coupled with the diverse substitution patterns possible on both the aromatic and heterocyclic portions of the molecule, allows for the fine-tuning of pharmacological activity. The introduction of a methyl group at the 2-position, as in this compound, is anticipated to influence the conformational dynamics and, consequently, the biological profile of the molecule. A thorough understanding of its spectroscopic properties is therefore paramount for its unambiguous identification and for elucidating structure-activity relationships (SAR).

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves a domino Michael addition and intramolecular cyclization reaction. This approach is well-documented for the synthesis of related benzothiazepine derivatives.[1][2] The proposed reaction involves the condensation of 2-aminothiophenol with crotonaldehyde.

Caption: Proposed synthesis of this compound.

The reaction is initiated by the nucleophilic attack of the thiol group of 2-aminothiophenol onto the β-carbon of crotonaldehyde in a Michael addition. The resulting intermediate then undergoes an intramolecular condensation between the amino group and the aldehyde, followed by cyclization to form the seven-membered ring.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds reported in the literature.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 4H | Aromatic protons |

| ~4.0-4.2 | m | 1H | H-2 |

| ~3.4 | dd | 1H | H-4 (axial) |

| ~3.2 | dd | 1H | H-4 (equatorial) |

| ~2.8 | m | 1H | H-3 (axial) |

| ~2.5 | m | 1H | H-3 (equatorial) |

| ~1.4 | d | 3H | -CH₃ at C-2 |

| ~3.5 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-5a |

| ~130-135 | C-9a |

| ~120-130 | Aromatic CH |

| ~55-60 | C-2 |

| ~40-45 | C-4 |

| ~30-35 | C-3 |

| ~20-25 | -CH₃ |

Interpretation:

-

¹H NMR: The aromatic protons are expected to appear as a complex multiplet in the downfield region. The proton at C-2 will be a multiplet due to coupling with the methyl protons and the protons at C-3. The methylene protons at C-3 and C-4 will likely be diastereotopic and appear as distinct multiplets. The methyl group at C-2 will be a doublet, coupled to the proton at H-2. The N-H proton is expected to be a broad singlet.

-

¹³C NMR: The aromatic carbons will resonate in the typical range of 120-150 ppm. The aliphatic carbons of the thiazepine ring will appear in the upfield region, with their specific shifts influenced by the neighboring heteroatoms and the methyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3400 | Medium, sharp | N-H stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1580-1600 | Strong | C=C aromatic ring stretch |

| ~1450-1500 | Strong | C=C aromatic ring stretch |

| ~740-760 | Strong | ortho-disubstituted benzene C-H bend |

| ~680-720 | Medium | C-S stretch |

Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching vibration. Aromatic and aliphatic C-H stretching bands will also be present. The C=C stretching vibrations of the benzene ring and the out-of-plane C-H bending will confirm the presence of the ortho-disubstituted aromatic ring. A C-S stretching band, though often weak, may be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - CH₃]⁺ |

| 136 | Moderate | [M - C₃H₇]⁺ (loss of propyl radical) |

| 135 | High | [M - C₂H₄S]⁺ (retro-Diels-Alder type fragmentation) |

| 109 | Moderate | [C₆H₅S]⁺ |

Interpretation:

The molecular ion peak is expected at m/z 179, corresponding to the molecular formula C₁₀H₁₃NS. Common fragmentation pathways for benzothiazepines include the loss of the alkyl substituent at C-2 (loss of a methyl radical to give m/z 164) and cleavage of the seven-membered ring. A retro-Diels-Alder type fragmentation is also plausible, leading to the fragment at m/z 135.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and spectroscopic analysis of this compound.

Synthesis

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add crotonaldehyde (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz. Use a proton-decoupled pulse sequence.

-

2D NMR (Optional): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the purified compound on a KBr plate or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data, derived from the analysis of closely related compounds and fundamental principles, serves as a robust starting point for researchers working with this class of molecules. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this and other novel benzothiazepine derivatives, thereby facilitating their further investigation in drug discovery and development programs.

References

-

Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1747-1755. [Link]

-

Albanese, D. C. M., Gaggero, N., & Fei, M. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, 19(22), 5411-5417. [Link]

-

Hunter, P. W. W., & Webb, G. A. (1972). Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Tetrahedron, 28(22), 5573-5581. [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of 1,5-benzothiazepine derivatives as a potent anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922. [Link]

-

Reddy, C. V., et al. (2011). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 6(34), 22065–22077. [Link]

-

PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. drugapprovalsint.com [drugapprovalsint.com]

- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Characterizing the Solubility Profile of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

An in-depth technical guide on the core solubility profile of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine.

Introduction: Beyond Discovery—The Critical Role of Solubility in Preclinical Viability

In the landscape of drug discovery, the identification of a novel molecular entity with promising pharmacological activity is merely the first step. The journey from a hit compound to a viable drug candidate is paved with rigorous physicochemical and pharmacokinetic characterization. Among these properties, solubility stands as a paramount gatekeeper of success. A compound's ability to dissolve in aqueous and physiological media dictates its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy.

This guide provides a comprehensive framework for elucidating the solubility profile of this compound, a heterocyclic compound belonging to the benzothiazepine class. While derivatives of this scaffold have been explored for various biological activities, specific, publicly available solubility data for this particular analogue remains scarce. Therefore, this document moves beyond a simple data sheet to present a strategic and methodological approach for its determination. We will delve into the theoretical considerations that predict its behavior and provide robust, step-by-step protocols for generating the empirical data essential for any preclinical development program.

The methodologies outlined herein are designed to establish a self-validating system of experimentation, ensuring that the generated data is not only accurate but also provides deep, actionable insights into the compound's behavior.

Part 1: Physicochemical Landscape & Predicted Behavior

Before initiating any experimental work, a thorough in-silico and theoretical analysis of the target molecule is crucial. This predictive step informs our experimental design, allowing us to anticipate challenges and select the most appropriate conditions and analytical techniques.

The structure of this compound consists of a benzene ring fused to a seven-membered thiazepine ring, with a methyl group at the 2-position. The core structure, 2,3,4,5-tetrahydro-1,5-benzothiazepine, is known from chemical literature, often as a scaffold in synthetic chemistry.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene component imparts significant hydrophobicity, which is expected to be a primary driver of low aqueous solubility.

-

Thiazepine Ring: This heterocyclic portion contains two heteroatoms, nitrogen (N) and sulfur (S). The tertiary amine in the ring is a basic center and is expected to have a pKa in the mid-range (typically 5-8 for similar structures). This indicates that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the amine will be protonated, forming a cationic species with significantly enhanced solubility.

-

Methyl Group: The addition of the methyl group at the 2-position slightly increases the molecule's lipophilicity (hydrophobicity), likely further reducing its intrinsic solubility in aqueous media compared to the unsubstituted parent compound.

Based on this analysis, we can formulate a primary hypothesis: this compound is a poorly soluble, weakly basic compound whose aqueous solubility is critically dependent on pH. Our experimental strategy must therefore prioritize the accurate determination of both its intrinsic solubility (in neutral media) and its solubility across a physiologically relevant pH range.

Visualizing the Solubility-Influencing Factors

The interplay between the compound's chemical nature and the properties of the solvent system dictates its solubility. This relationship is fundamental to designing a rational experimental approach.

Caption: Key molecular and solvent properties governing the solubility of this compound.

Part 2: Experimental Determination of Solubility

A multi-faceted approach is required to build a comprehensive solubility profile. We will focus on two core types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) after an extended incubation period. It is a critical parameter for understanding the compound's intrinsic properties. The gold-standard method is the Shake-Flask method .

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock and precipitating over a short time frame. This value is highly relevant for early-stage discovery, as it mimics the conditions of many high-throughput screening assays and can highlight potential issues with precipitation.

Protocol: Thermodynamic Solubility Determination via Shake-Flask (Equilibrium Method)

This protocol is designed to measure the equilibrium solubility in various aqueous buffers, providing a pH-solubility profile.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use standard buffer systems such as phosphate, acetate, or citrate, ensuring their components will not interact with the test compound. Verify the final pH of each buffer after preparation.

-

Compound Dispensing: Add an excess amount of solid this compound to a series of glass vials. A common practice is to add 1-2 mg of compound to 1 mL of buffer. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.

-

Incubation and Agitation: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-to-equilibrium experiment is recommended.

-

Sample Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. Causality Note: This filtration step is critical. Failure to remove all solid particles will lead to a gross overestimation of solubility.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the filtered aqueous samples as needed to fall within the linear range of the calibration curve.

-

Analyze the standards and samples via a validated HPLC-UV method.

-

-

Data Analysis: Calculate the concentration of the compound in each filtered sample using the calibration curve. The resulting concentration is the thermodynamic solubility at that specific pH.

Protocol: Kinetic Solubility Determination (Nephelometry or HPLC)

This protocol assesses the solubility following a solvent-shift method, which is common in early screening assays.

Principle: The compound is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. The formation of precipitate is monitored over a short period (1-2 hours).

Step-by-Step Methodology:

-

Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dispensing: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Solvent Shift: Using a liquid handler or multichannel pipette, rapidly add a small volume of the DMSO stock solution to the buffer in the microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects. Test a range of final compound concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1.5 to 2 hours, with gentle shaking.

-

Quantification (Method A - Nephelometry): Read the plate on a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

Quantification (Method B - HPLC): Alternatively, after incubation, filter the samples (e.g., using a 96-well filter plate) and quantify the concentration of the compound remaining in the filtrate via HPLC-UV, as described in the thermodynamic protocol.

Visualizing the Experimental Workflow

A clear workflow diagram ensures reproducibility and highlights critical decision points in the solubility assessment process.

Caption: Comparative workflow for determining thermodynamic and kinetic solubility.

Part 3: Data Interpretation and Presentation

The raw data from these experiments must be synthesized into a clear and actionable format.

Summarized Solubility Data Table

All quantitative results should be presented in a structured table. The following is a template for reporting the data for this compound.

| Parameter | Condition | Solubility (µg/mL) | Solubility (µM) | Method |

| Thermodynamic | pH 2.0 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Thermodynamic | pH 4.5 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Thermodynamic | pH 7.4 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Kinetic | PBS, pH 7.4 (25 °C) | Experimental Value | Calculated Value | Nephelometry |

| Organic Solvent | 100% Ethanol | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Organic Solvent | 100% DMSO | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Interpretation:

-

pH-Solubility Profile: A sharp increase in solubility at lower pH values would confirm the weakly basic nature of the compound. The data at pH 7.4 is most relevant for predicting in-vivo absorption in the intestine.

-

Thermodynamic vs. Kinetic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the compound can exist in a supersaturated state for a short period before it crystallizes. A large difference between these two values can be a red flag for potential precipitation issues in-vivo or during formulation.

-

Organic Solvents: High solubility in solvents like Ethanol and DMSO is expected and provides crucial information for formulation development (e.g., for creating dosing solutions for preclinical studies).

Conclusion: A Foundation for Rational Drug Development